BZ-ASP-OME

描述

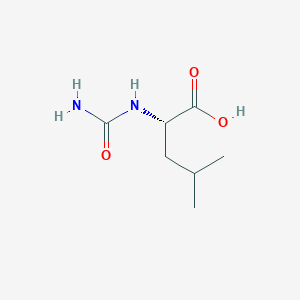

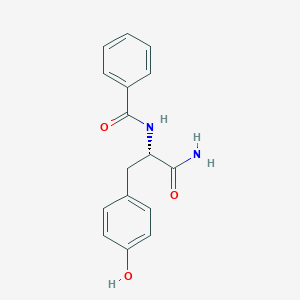

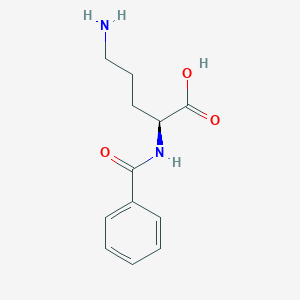

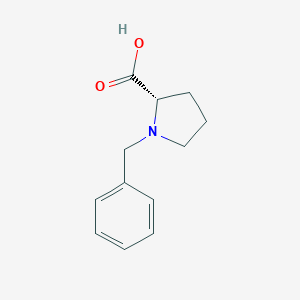

BZ-Asp-ome, also known as (S)-3-benzamido-4-methoxy-4-oxobutanoic acid, is an aspartic acid derivative . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves the use of N-benzoyl serine methyl ester-O-mesylate as an alanyl transfer synthon . This synthon has been transformed to N-benzoyl phenylalanine methyl ester, N-benzoyl leucine methyl ester, and N-benzoyl tryptophan methyl ester via reaction with appropriate organo cuprate reagents . In principle, as many as 14 of the twenty coded amino acids could be derived in a similar manner from this synthon .

Molecular Structure Analysis

The molecular formula of this compound is C12H13NO5 . Its average mass is 251.235 Da and its monoisotopic mass is 251.079376 Da .

Chemical Reactions Analysis

This compound has been transformed from N-benzoyl phenylalanine methyl ester (BzN-Phe-OMe) in good yields via controlled oxidation with RuO4 in aqueous acetonitrile .

科学研究应用

用于自组织研究的模型化学体系

BZ-ASP-OME 化合物广泛用于研究化学体系中的自组织现象。它在化学体系中的作用类似于果蝇在分子遗传学中的作用。涉及该化合物的别洛索夫-扎鲍廷斯基 (BZ) 反应是典型的非平衡化学振荡器。 该反应对于理解化学体系如何在没有外部指导的情况下自发形成复杂的有序结构和模式至关重要 .

非线性动力学和化学振荡

This compound 是探索化学反应中非线性动力学的核心。BZ 反应展示了如何由于复杂的物理化学相互作用,从均质介质中产生浓度振荡。 这对于理解化学体系中的双稳态、极限环吸引子、螺旋波、图灵模式和确定性混沌等现象具有重要意义 .

化学反应的数学建模

该化合物参与 BZ 反应为数学和计算分析提供了一个简化的模型。研究人员利用该反应来开发和测试描述化学振荡器在各种条件下的行为的数学模型。 这些模型有助于预测更复杂的生化反应的行为,可用于反应器设计 .

动力学机制研究

涉及 this compound 的 BZ 反应是正在进行的研究主题,旨在充分了解其动力学机制。尽管它是研究最多的振荡反应之一,但其完整的动力学特征仍未完全了解。 对该反应的持续研究可以提供对类似复杂反应动力学的见解 .

阿斯巴甜的生产

一种新颖的阿斯巴甜生产路线涉及使用 this compound。该工艺结合了酶促反应和化学反应,展示了该化合物在工业应用中的实用性。 该方法代表了阿斯巴甜合成的重大进展,阿斯巴甜是一种广泛使用的甜味剂 .

安全和危害

BZ-Asp-ome is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), is recommended .

作用机制

Target of Action

BZ-ASP-OME, also known as (3S)-3-benzamido-4-methoxy-4-oxobutanoic acid or this compound, primarily targets caspases, a family of cysteine proteases that play a key role in the induction of apoptosis . Caspases are synthesized as inactive precursors and are activated through a series of proteolytic cleavages .

Mode of Action

This compound acts as an inhibitor of these caspases. It inhibits apoptosis by preventing the processing of CPP32, a crucial caspase, to its active form . This inhibition is achieved by the compound irreversibly binding to the catalytic site of the caspases . By inhibiting the activity of multiple caspases, this compound can block many different biological processes including inflammasome activation and the induction of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. It involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and formation of apoptotic bodies . By inhibiting caspases, this compound disrupts this pathway, leading to increased cell survival .

Result of Action

The primary result of this compound’s action is the inhibition of apoptosis, leading to increased cell survival . This can have significant implications in various biological contexts. For example, in cancer cells, where apoptosis is often dysregulated, the ability to inhibit apoptosis could contribute to the survival and proliferation of these cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s action can also be influenced by the cellular environment, including the presence of other signaling molecules, the state of the target proteins, and the overall health and status of the cell.

属性

IUPAC Name |

(3S)-3-benzamido-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-18-12(17)9(7-10(14)15)13-11(16)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUIURWOJPUEOY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。